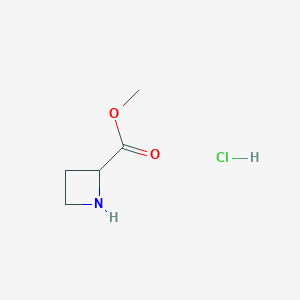

Methyl Azetidine-2-carboxylate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHBGZKNRAUKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625930 | |

| Record name | Methyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162698-26-2 | |

| Record name | Methyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl azetidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl Azetidine-2-carboxylate Hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Azetidine-2-carboxylate Hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a proline analogue, its unique four-membered ring structure imparts conformational constraints that are valuable in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, including its synthesis, spectral characterization, and potential biological implications. All quantitative data is summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of azetidine-2-carboxylic acid. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics, making it suitable for various laboratory applications.[1] It typically appears as a pale yellow to brown hygroscopic solid and should be stored under an inert atmosphere at 2-8°C.[1]

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | PubChem[2] |

| Molecular Weight | 151.59 g/mol | PubChem[2] |

| Appearance | Pale yellow to brown hygroscopic solid | Chem-Impex[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Favorable solubility characteristics | Chem-Impex[1] |

| Storage | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Chemical Properties

The chemical properties of this compound are largely defined by the reactivity of the azetidine ring, the ester functional group, and the amine hydrochloride. The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of other alcohols. The secondary amine, present as its hydrochloride salt, can be deprotonated to the free amine, which is nucleophilic.

Table 2: Computed Chemical Properties

| Property | Value | Source |

| Exact Mass | 151.0400063 Da | PubChem[2] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of azetidine-2-carboxylic acid. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.

Fischer-Speier Esterification of Azetidine-2-carboxylic Acid

This protocol describes a general procedure for the synthesis of this compound from L-azetidine-2-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Suspend L-azetidine-2-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Catalyst: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or alternatively, add a solution of hydrogen chloride in methanol.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable technique (e.g., TLC or NMR).

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield this compound as a solid.

Below is a Graphviz diagram illustrating the workflow of the Fischer-Speier esterification.

Spectral Data and Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral data are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the proton on the chiral center (a triplet), and the protons of the azetidine ring. The chemical shifts and coupling patterns will be influenced by the ring strain and the electron-withdrawing ester group.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at the downfield region (around 170 ppm), a signal for the methyl carbon of the ester (around 52 ppm), and signals for the three carbons of the azetidine ring.

Mass Spectrometry (MS)

The mass spectrum of Methyl Azetidine-2-carboxylate (the free base) would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily inferred from the known effects of its parent compound, azetidine-2-carboxylic acid.

Proline Analogue and Protein Misfolding

Azetidine-2-carboxylic acid is a proline analogue that can be mistakenly incorporated into proteins in place of proline during protein synthesis. This misincorporation can lead to altered protein structures, particularly in proline-rich proteins like collagen, potentially causing protein misfolding and cellular stress. This mechanism is thought to be the basis of its toxicity.

The following diagram illustrates the proposed mechanism of toxicity.

It is important to note that the biological effects of the methyl ester hydrochloride may differ from the parent carboxylic acid due to differences in cell permeability and metabolic fate. Further research is needed to elucidate the specific biological activities and potential signaling pathway involvement of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its constrained cyclic structure is utilized to introduce conformational rigidity into peptides and small molecules, which can lead to enhanced biological activity and selectivity. It is particularly employed in the synthesis of peptide mimetics and other complex organic structures targeting various diseases.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. This guide has provided a detailed overview of its physical and chemical properties, a general synthesis protocol, and an introduction to its biological context. The provided data and visualizations are intended to support researchers in their efforts to utilize this compound in their scientific endeavors. Further investigation into its specific biological activities and the acquisition of detailed experimental spectral data will be crucial for its full characterization and application.

References

The Synthesis and Discovery of Azetidine-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid, serves as a crucial scaffold in medicinal chemistry and drug discovery.[1][2] Its constrained ring structure imparts unique conformational properties, making it an attractive proline analogue for modulating peptide structure and function.[1][2] Derivatives of azetidine-2-carboxylic acid have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of azetidine-2-carboxylic acid derivatives, with a focus on their role as STAT3 inhibitors and inducers of the unfolded protein response.

Synthesis of Azetidine-2-Carboxylic Acid and Its Derivatives

The synthesis of azetidine-2-carboxylic acid and its derivatives has been approached through various strategies, including asymmetric synthesis and multi-step routes from readily available starting materials.

A notable method for preparing (S)-azetidine-2-carboxylic acid involves the resolution of a racemic mixture of 1-benzyl-azetidine-2-carboxylic acid using a chiral resolving agent, followed by debenzylation.[3] Another efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid utilizes malonic ester intermediates, achieving a high overall yield and excellent enantiomeric excess.[4] The key step in this synthesis is the formation of the four-membered azetidine ring through intramolecular cyclization.[4]

General Synthetic Workflow

The synthesis of functionalized azetidine-2-carboxylic acid derivatives often follows a general workflow, which can be adapted based on the desired substitution pattern.

Experimental Protocols

Synthesis of (S)-Azetidine-2-Carboxylic Acid via Resolution [3]

-

Salt Formation: Racemic 1-benzyl-azetidine-2-carboxylic acid is reacted with D-alpha-phenylethylamine in a suitable solvent.

-

Crystallization: The mixture is cooled to induce crystallization of the diastereomeric salt. The solid is collected by filtration.

-

Resolution: The pH of a solution of the collected solid is adjusted to 8-10 to recover the D-alpha-phenylethylamine via extraction. The pH of the aqueous layer is then adjusted to 1-3 to precipitate the crude (S)-1-benzyl-azetidine-2-carboxylic acid.

-

Recrystallization: The crude product is recrystallized from a suitable solvent to yield pure (S)-1-benzyl-azetidine-2-carboxylic acid.

-

Debenzylation: The benzyl group is removed by catalytic hydrogenation to afford (S)-azetidine-2-carboxylic acid.

Synthesis of Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate [5]

-

A mixture of γ-butyrolactone and PBr₃ is stirred at 100 °C under an argon atmosphere.

-

Br₂ is added dropwise over 1 hour while maintaining the temperature.

-

After stirring, the mixture is cooled, and excess Br₂ is removed.

-

The residue is dissolved in methanol and stirred for 20 hours at room temperature.

-

The reaction is quenched with saturated aqueous Na₂SO₃ and extracted with n-hexane.

-

The combined organic layers are washed, dried, and concentrated. The residue is then reacted with (S)-1-phenylethylamine and NaHCO₃ in acetonitrile at 60 °C for 20 hours.

-

The resulting mixture is filtered, and the filtrate is concentrated. The residue is purified by chromatography to yield the product.

Quantitative Data on Synthesis

| Starting Material | Product | Key Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |

| Racemic 1-benzyl-azetidine-2-carboxylic acid | (S)-Azetidine-2-carboxylic acid | D-alpha-phenylethylamine, Pd/C, H₂ | - | >99 | [3] |

| Dimethyl (S)-(1'-methyl)benzylaminomalonate | (S)-Azetidine-2-carboxylic acid | 1,2-dibromoethane, Cs₂CO₃ | 48 (overall) | >99.9 | [4] |

| γ-Butyrolactone | Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate | PBr₃, Br₂, (S)-1-phenylethylamine | - | - | [5] |

Discovery of Biologically Active Azetidine-2-Carboxylic Acid Derivatives

The unique structural features of azetidine-2-carboxylic acid have led to the discovery of derivatives with significant biological activities, particularly in the fields of oncology and neuroscience.

Azetidine-2-carboxamides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. A series of (R)-azetidine-2-carboxamide derivatives have been identified as potent and selective inhibitors of STAT3.[6][7][8]

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is typically activated by cytokines and growth factors. This leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent regulation of gene expression. The azetidine-2-carboxamide inhibitors are designed to interfere with this process.

Quantitative Data on STAT3 Inhibition

| Compound | STAT3 EMSA IC₅₀ (µM) | Cell Line | Cell Viability EC₅₀ (µM) | Reference |

| 5a | 0.55 | - | - | [7][8] |

| 5o | 0.38 | - | - | [7][8] |

| 8i | 0.34 | - | - | [7][8] |

| 7g | - | MDA-MB-231/468 | 0.9 - 1.9 | [8][9] |

| 9k | - | MDA-MB-231/468 | 0.9 - 1.9 | [8][9] |

| H172 (9f) | 0.38 - 0.98 | - | - | [10] |

| H182 | 0.38 - 0.98 | - | - | [10] |

Induction of the Unfolded Protein Response (UPR)

L-azetidine-2-carboxylic acid, as a proline analogue, can be misincorporated into proteins, leading to protein misfolding and the induction of endoplasmic reticulum (ER) stress. This triggers a cellular stress response known as the Unfolded Protein Response (UPR).

Unfolded Protein Response Pathway

The UPR is a complex signaling network that aims to restore ER homeostasis. Key sensors in the ER membrane (IRE1, PERK, and ATF6) detect the accumulation of unfolded proteins and initiate downstream signaling cascades.

Experimental Protocols for Biological Evaluation

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow

Protocol [11]

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the azetidine-2-carboxylic acid derivatives. Include a vehicle control.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or EC₅₀ values.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions, such as the binding of STAT3 to its DNA consensus sequence.[12][13]

EMSA Workflow

-

Prepare nuclear extracts from cells treated with or without the azetidine-2-carboxylic acid derivatives.

-

Synthesize and label a DNA oligonucleotide probe containing the STAT3 binding site (e.g., with ³²P).

-

Set up binding reactions containing the nuclear extract, the labeled probe, a non-specific competitor DNA (e.g., poly(dI-dC)), and varying concentrations of the inhibitor.

-

Incubate the reactions to allow for protein-DNA binding.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.

-

A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is quantified to determine the inhibitory effect of the compound.

Conclusion

Azetidine-2-carboxylic acid and its derivatives represent a versatile and promising class of compounds in drug discovery. The synthetic methodologies for accessing these scaffolds are well-established and allow for the generation of diverse chemical libraries. The discovery of potent azetidine-2-carboxamide-based STAT3 inhibitors highlights their potential as anti-cancer agents. Furthermore, the ability of L-azetidine-2-carboxylic acid to induce the unfolded protein response provides a valuable tool for studying cellular stress pathways and may offer therapeutic opportunities in various diseases. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of this important class of molecules.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. device.report [device.report]

- 13. signosisinc.com [signosisinc.com]

- 14. med.upenn.edu [med.upenn.edu]

- 15. researchgate.net [researchgate.net]

Methyl Azetidine-2-carboxylate Hydrochloride: A Technical Guide to its Application as a Proline Analog in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of methyl azetidine-2-carboxylate hydrochloride, a conformationally constrained proline analog, and its application in peptide chemistry. The substitution of the canonical proline with this four-membered ring analog offers a powerful tool for modulating peptide structure, stability, and biological activity. This document covers the synthesis, physicochemical properties, conformational effects, and experimental protocols for the incorporation of methyl azetidine-2-carboxylate into peptide chains. Furthermore, it explores the impact of this substitution on biological systems, including potential therapeutic applications and associated toxicities. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of peptide chemistry, drug discovery, and chemical biology.

Introduction

Proline, with its unique cyclic structure, plays a critical role in determining the conformation and function of peptides and proteins. The pyrrolidine ring of proline restricts the peptide backbone, favoring specific secondary structures such as β-turns.[1] The strategic replacement of proline with non-natural analogs allows for the fine-tuning of these conformational preferences, leading to the development of peptidomimetics with enhanced therapeutic properties, including increased potency, metabolic stability, and cell permeability.

Azetidine-2-carboxylic acid (Aze), the four-membered ring homolog of proline, has emerged as a particularly interesting proline analog.[2] Its methyl ester hydrochloride salt is a common starting material for peptide synthesis. The smaller ring size of azetidine imposes distinct conformational constraints on the peptide backbone compared to proline, often leading to altered secondary structure and biological activity.[1][2] This guide will delve into the technical details of utilizing this compound in peptide chemistry.

Physicochemical Properties

The substitution of proline with azetidine-2-carboxylic acid introduces subtle yet significant changes in the physicochemical properties of the amino acid residue. These differences can influence the overall properties of the resulting peptide.

| Property | This compound | L-Proline | Reference |

| Molecular Formula | C5H10ClNO2 | C5H9NO2 | |

| Molecular Weight | 151.59 g/mol | 115.13 g/mol | [3] |

| Ring Size | 4-membered (azetidine) | 5-membered (pyrrolidine) | [1] |

| Ring Pucker | More planar | More puckered (endo/exo conformations) | [1] |

| Solubility in Water | High | 162.3 g/100 mL at 25°C | |

| Appearance | Crystalline solid | Crystalline solid | [4] |

Conformational Effects on Peptide Structure

The incorporation of azetidine-2-carboxylic acid in place of proline significantly impacts the local and global conformation of a peptide. These conformational changes are the primary basis for the altered biological activities of the resulting peptidomimetics.

| Conformational Aspect | Effect of Azetidine-2-carboxylic Acid Incorporation | Comparison with Proline | Reference |

| Flexibility | Generally more flexible in peptides due to decreased repulsive noncovalent interactions. | More conformationally restricted. | [2] |

| Turn Preference | Induces γ-turns. | Induces β-turns. | [1][5] |

| Peptide Bond Isomerization | Greater propensity to undergo trans→cis peptide bond isomerization. | Less prone to trans→cis isomerization. | [6] |

| Secondary Structure | Can perturb normal proline-induced secondary structures, such as the polyproline II helix. | Stabilizes polyproline II helices and β-turns. | [7] |

Experimental Protocols

Synthesis of Methyl (2S)-azetidine-2-carboxylate Hydrochloride

A common synthetic route to optically active this compound involves the cyclization of a protected β-amino acid derivative. While multiple synthetic strategies exist, a general conceptual workflow is outlined below.[8]

Caption: General workflow for the synthesis of Methyl (2S)-azetidine-2-carboxylate Hydrochloride.

A detailed experimental procedure can be adapted from literature sources. One reported method involves the partial hydrogenation of N-benzhydryl-2-carbobenzyloxy azetidine.[8]

Protocol: Synthesis of N-Benzhydryl-Azetidine-2-Carboxylic Acid [8]

-

A solution of N-benzhydryl-2-carbobenzyloxyazetidine (0.018 mol) in 150 mL of methanol is mixed with 0.2 g of 1% palladized charcoal (Pd/C) catalyst under a nitrogen atmosphere.[8]

-

The mixture is hydrogenated at room temperature and atmospheric pressure.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization.

Incorporation of Fmoc-Aze-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of azetidine-2-carboxylic acid into a growing peptide chain is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols with the Fmoc-protected amino acid (Fmoc-Aze-OH).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Aze-OH.

Detailed Protocol for a Single Coupling Cycle:

-

Resin Swelling: The solid support resin (e.g., Rink Amide or Wang resin) is swollen in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[9]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treatment with a 20% solution of piperidine in DMF for 15-30 minutes.[9]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.[9]

-

Amino Acid Activation: In a separate vessel, Fmoc-Aze-OH (typically 3-5 equivalents relative to the resin loading) is activated. A common activation method involves dissolving the Fmoc-Aze-OH in DMF with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an organic base like N,N-diisopropylethylamine (DIPEA).[9] The ratio of amino acid to activator is generally 1:1.2-1:1.5, with the base in 2-3 fold excess.[9]

-

Coupling: The activated Fmoc-Aze-OH solution is added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[9]

-

Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.[9]

-

Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.[9]

Cleavage, Purification, and Analysis

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to elucidate its structure and conformation.

Biological Implications and Applications

The substitution of proline with azetidine-2-carboxylic acid can have profound effects on the biological activity of a peptide.

Impact on Protein Folding and Stability

The misincorporation of azetidine-2-carboxylic acid in place of proline can lead to protein misfolding and aggregation.[10] This is due to the altered conformational constraints imposed by the four-membered ring, which can disrupt native protein structures.[10] This property has been linked to toxic and teratogenic effects in various species.[4]

Modulation of Biological Signaling

Azetidine-2-carboxylic acid has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[10] This suggests that peptides containing this analog could be designed to modulate cellular stress pathways. Specifically, L-azetidine-2-carboxylic acid upregulates the lipid autophagy marker LC3-II through the activation of the PERK pathway and increases the pro-apoptotic BAX protein.[10]

Caption: Signaling pathway activated by azetidine-2-carboxylic acid-induced ER stress.

Applications in Drug Discovery

The unique conformational properties imparted by azetidine-2-carboxylic acid make it a valuable tool in drug discovery. By replacing proline with this analog, medicinal chemists can:

-

Stabilize specific peptide conformations: The preference for γ-turns can be exploited to design peptides with defined three-dimensional structures.[1]

-

Enhance metabolic stability: The unnatural amino acid can confer resistance to proteolytic degradation.

-

Modulate receptor binding: The altered conformation can lead to changes in binding affinity and selectivity for biological targets.

Conclusion

This compound is a versatile building block in peptide chemistry, offering a strategic approach to the design of novel peptidomimetics. Its incorporation in place of proline induces significant and predictable changes in peptide conformation, which can be leveraged to modulate biological activity. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this proline analog, serving as a valuable resource for researchers aiming to explore the vast potential of azetidine-containing peptides in basic research and drug development. Careful consideration of the potential for inducing protein misfolding and cellular stress is crucial when designing and evaluating these modified peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. medchemexpress.com [medchemexpress.com]

Biological significance of the azetidine ring in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged from relative obscurity to become a "privileged" scaffold in contemporary drug discovery.[1] Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2] This constrained geometry can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[3] Historically, the synthesis of this strained ring system posed significant challenges, limiting its widespread application.[4] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in medicinal chemistry.[5] Consequently, the azetidine motif is now a key component of several FDA-approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][4]

Physicochemical Properties and Bioisosterism

The azetidine ring's unique structural features impart favorable physicochemical properties that are advantageous in drug design. Its smaller ring size compared to more common heterocycles like pyrrolidine and piperidine often leads to a lower molecular weight and reduced lipophilicity, which can improve the overall druglikeness of a molecule.[3] The nitrogen atom within the ring can act as a hydrogen bond acceptor and provides a handle for further chemical modification.

The azetidine scaffold is also a valuable bioisostere for other cyclic and acyclic moieties. It can serve as a conformationally restricted analog of acyclic amines or as a bioisosteric replacement for larger rings like pyrrolidine or even phenyl groups.[6] Notably, azetidine-2-carboxylic acid is a proline analogue that can be incorporated into peptides, inducing distinct conformational changes compared to its five-membered counterpart and influencing the stability of macromolecules like collagen.[7][8] This ability to mimic and modulate biological structures makes the azetidine ring a versatile tool in the medicinal chemist's arsenal.

Therapeutic Applications and Biological Significance

The versatility of the azetidine ring is evident in its presence in a wide range of biologically active compounds.[4][9] Azetidine-containing molecules have demonstrated efficacy as anticancer, antibacterial, antiviral, anti-inflammatory, and CNS-active agents.[4]

In oncology, azetidine derivatives have been developed as potent inhibitors of key signaling pathways. For instance, novel azetidine amides have been identified as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial protein in cancer cell proliferation and survival.[10][11]

In the realm of neuroscience, azetidine-based compounds have been explored as inhibitors of GABA uptake, showing promise for the treatment of neurological disorders.[12] The constrained nature of the azetidine ring allows for the design of potent and selective modulators of CNS targets.

Furthermore, the 2-azetidinone (β-lactam) core is the cornerstone of the most important classes of antibiotics, including penicillins and cephalosporins, highlighting the profound historical and ongoing impact of this scaffold in treating infectious diseases.[13]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize key quantitative data for representative azetidine-containing drugs and experimental compounds, providing a comparative overview of their pharmacokinetic properties and biological activities.

Table 1: Pharmacokinetic Parameters of Marketed Azetidine-Containing Drugs

| Drug Name | Therapeutic Area | Tmax (h) | t1/2 (h) | Protein Binding (%) | Bioavailability (%) | Primary Metabolism |

| Azelnidipine | Antihypertensive | 2.6 - 4.0[14] | 16.0 - 28.0[14] | ~90%[3] | - | CYP3A4[3][15] |

| Cobimetinib | Oncology (MEK Inhibitor) | ~1-3[5] | ~52.8 (2.2 days)[16] | 95%[5] | 46%[17] | UGT2B7, CYP2D6, CYP3A4 |

| Tofacitinib | Rheumatoid Arthritis (JAK Inhibitor) | 0.5 - 1.0[4] | ~3[4][18] | ~40%[18] | ~74%[18] | CYP3A4, CYP2C19[4] |

Table 2: Bioactivity of Experimental Azetidine-Containing Compounds

| Compound Class | Target | Representative Compound | IC50 / KD | Cell Line / Assay |

| STAT3 Inhibitors | STAT3 | 5a | IC50: 0.55 µM[10] | EMSA |

| STAT3 Inhibitors | STAT3 | 5o | IC50: 0.38 µM[10] | EMSA |

| STAT3 Inhibitors | STAT3 | 8i | IC50: 0.34 µM[10] | EMSA |

| STAT3 Inhibitors | STAT3 | 7g | KD: 880 nM[10] | ITC |

| STAT3 Inhibitors | STAT3 | 9k | KD: 960 nM[10] | ITC |

| GABA Uptake Inhibitors | GAT-1 | Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | IC50: 2.83 µM[12] | [³H]GABA uptake assay |

| GABA Uptake Inhibitors | GAT-1 | Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | IC50: 2.01 µM[12] | [³H]GABA uptake assay |

| GABA Uptake Inhibitors | GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | IC50: 15.3 µM[12] | [³H]GABA uptake assay |

| Antitumor Agents | Tubulin | TZT-1027 analogue (1a) | IC50: 2.2 nM | A549 cell line |

| Antitumor Agents | Tubulin | TZT-1027 analogue (1a) | IC50: 2.1 nM | HCT116 cell line |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel azetidine-containing compounds. Below are representative protocols for the synthesis of a key azetidine building block and for a key biological assay.

Synthesis of N-Boc-3-oxoazetidine

This protocol describes the synthesis of a versatile azetidine intermediate, N-Boc-3-oxoazetidine, which can be further functionalized to generate a variety of derivatives.

Materials:

-

1-Boc-3-azetidinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Oxalyl Chloride Activation: To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DMSO (2.4 eq) dropwise. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 1-Boc-3-azetidinol (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford N-Boc-3-oxoazetidine.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol details a method to assess the inhibitory activity of azetidine compounds on the DNA-binding ability of STAT3, a key transcription factor in cancer.

Materials:

-

Nuclear extracts from cells with constitutively active STAT3 (e.g., v-Src-transformed NIH3T3 cells)

-

³²P-labeled high-affinity sis-inducible element (hSIE) probe

-

Azetidine test compounds

-

Poly [d(I-C)]

-

Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

-

Non-denaturing polyacrylamide gel

-

TBE buffer

Procedure:

-

Binding Reaction Setup: In a microcentrifuge tube, combine the nuclear extract (containing STAT3), poly [d(I-C)] (as a non-specific competitor), and the azetidine test compound at various concentrations in the binding buffer.

-

Pre-incubation: Incubate the mixture on ice for 15-20 minutes to allow the inhibitor to bind to STAT3.

-

Probe Addition: Add the ³²P-labeled hSIE probe to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow the formation of STAT3-DNA complexes.

-

Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands.

-

Data Analysis: Quantify the intensity of the bands corresponding to the STAT3-DNA complex. Determine the IC50 value of the azetidine compound by plotting the percentage of inhibition against the compound concentration.[10][11][19]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the biological significance of the azetidine ring.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Azelnidipine | PPTX [slideshare.net]

- 4. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 7. Azelnidipine and amlodipine: a comparison of their pharmacokinetics and effects on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oncologynewscentral.com [oncologynewscentral.com]

- 18. google.com [google.com]

- 19. researchgate.net [researchgate.net]

The Azetidine Advantage: A Technical Guide to Methyl Azetidine-2-carboxylate Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is relentless. One strategy that has gained significant traction is the incorporation of conformationally constrained scaffolds into drug candidates. Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable building blocks in this regard. Their inherent ring strain imparts a degree of rigidity that can pre-organize a molecule for optimal interaction with its biological target, potentially leading to enhanced binding affinity. Furthermore, the non-planar, three-dimensional nature of the azetidine ring allows for the exploration of new chemical space, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry.

Methyl azetidine-2-carboxylate hydrochloride is a key reagent that provides access to the versatile azetidine-2-carboxamide scaffold. As a proline analogue, azetidine-2-carboxylic acid and its derivatives can be incorporated into peptides and small molecules to induce specific conformational changes, thereby influencing their biological activity.[1][2] The hydrochloride salt of the methyl ester is a stable, crystalline solid, making it an attractive starting material for chemical synthesis. This guide will provide an in-depth look at the applications of this compound in the discovery of novel therapeutics, with a focus on two case studies: the development of Free Fatty Acid Receptor 2 (FFA2) antagonists and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Case Study 1: Targeting Inflammatory Responses with FFA2 Antagonists

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids.[3][4] It is primarily expressed in immune cells and has been implicated in the modulation of inflammatory responses. As such, FFA2 has emerged as a promising target for the treatment of inflammatory diseases. A series of potent and selective FFA2 antagonists have been developed utilizing an azetidine-2-carboxamide core, demonstrating the utility of this compound as a starting point for lead optimization.[3]

Quantitative Data: Structure-Activity Relationships of Azetidine-based FFA2 Antagonists

The development of azetidine-based FFA2 antagonists involved extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. The following table summarizes the in vitro potency of key compounds from this series.

| Compound ID | R1 | R2 | R3 | IC50 (nM) [Ca2+ flux assay] |

| 1 | Benzo[b]thiophene-3-carbonyl | H | 4-Cl-benzyl | >1000 |

| 4 | Benzo[b]thiophene-3-carbonyl | CH3 | 4-Cl-benzyl | 274 |

| 72 | Benzo[b]thiophene-3-carbonyl | CH3 | 3-Cl-benzyl | <100 |

| 99 (GLPG0974) | (R)-Benzo[b]thiophene-3-carbonyl | CH3 | 3-Cl-benzyl | 9 |

Data sourced from "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic".[3]

Experimental Protocol: Synthesis of Azetidine-based FFA2 Antagonists

The synthesis of the azetidine-based FFA2 antagonists commenced with the preparation of a protected azetidine core, which was subsequently elaborated. While the reported synthesis starts with a Boc-protected ethyl ester, the deprotection to the hydrochloride salt is a key step, illustrating how this compound would be utilized in a similar synthetic sequence.

Step 1: Boc Deprotection of Azetidine Ester

To a solution of (R)-1-(tert-butoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid ethyl ester (1 equivalent) in dioxane, a solution of HCl (4N in dioxane, 10 equivalents) is added under an argon atmosphere. The reaction is stirred for 16 hours at 20°C and then concentrated under reduced pressure. The crude product is triturated with a mixture of dichloromethane and diisopropyl ether, and the resulting solid is filtered and dried to afford (R)-2-methyl-azetidine-2-carboxylic acid ethyl ester hydrochloride.[3]

Step 2: Amide Coupling

To a solution of the desired carboxylic acid (1 equivalent) in either dichloromethane or tetrahydrofuran is added 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equivalents). The prepared (R)-2-methyl-azetidine-2-carboxylic acid ethyl ester hydrochloride (1 equivalent) and triethylamine (TEA, 4 equivalents) are then added. The reaction mixture is stirred until completion, followed by an aqueous workup and purification to yield the coupled product.[3]

Step 3: Saponification and Final Amide Coupling

The ethyl ester of the coupled product is saponified using a suitable base, such as lithium hydroxide, to yield the corresponding carboxylic acid. This acid is then subjected to another amide coupling reaction with the desired amine under standard conditions (e.g., HATU, DIPEA) to afford the final FFA2 antagonist.

Signaling Pathway: FFA2-mediated G-protein Signaling

FFA2 is a Gαq-coupled receptor. Upon binding of an agonist, it activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which can be measured in a calcium flux assay. Antagonists developed from this compound block this signaling cascade.

Caption: FFA2 receptor signaling pathway and its inhibition.

Case Study 2: Combating Cancer with STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[5] Its constitutive activation promotes tumor cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy. A novel class of potent and selective STAT3 inhibitors has been developed based on an (R)-azetidine-2-carboxamide scaffold.[6][7]

Quantitative Data: In Vitro Potency and Binding Affinity of Azetidine-based STAT3 Inhibitors

The optimization of proline-based STAT3 inhibitors led to the discovery of the more potent azetidine-2-carboxamide series. The following table highlights the inhibitory potency and binding affinity of key compounds.

| Compound ID | Modification | STAT3 DNA-Binding IC50 (µM) | STAT1 DNA-Binding IC50 (µM) | STAT5 DNA-Binding IC50 (µM) | STAT3 Binding KD (nM) |

| 5a | Salicylic acid derivative | 0.55 | >18 | >18 | Not reported |

| 5o | Salicylic acid derivative | 0.38 | Not reported | Not reported | Not reported |

| 8i | Benzoic acid derivative | 0.34 | Not reported | Not reported | Not reported |

| 7g | Methyl ester derivative | Not reported | Not reported | Not reported | 880 |

| 9k | Heterocyclic derivative | Not reported | Not reported | Not reported | 960 |

Data sourced from "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors".[6][7]

Experimental Protocol: Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors

The synthesis of these STAT3 inhibitors involved the coupling of a chiral azetidine-2-carboxylic acid with various aromatic and heteroaromatic moieties.

Step 1: Synthesis of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

This starting material can be prepared from commercially available precursors through established methods.

Step 2: Amide Coupling to form the Azetidine-2-carboxamide Core

To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1 equivalent) and a desired amine (1 equivalent) in a suitable solvent such as dichloromethane, a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents) are added. The reaction is stirred at room temperature until completion, followed by purification to yield the Boc-protected azetidine-2-carboxamide.

Step 3: Boc Deprotection

The Boc protecting group is removed by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the corresponding amine salt.

Step 4: N-Arylation or N-Acylation

The deprotected azetidine nitrogen is then functionalized by reaction with a suitable aryl halide or acyl chloride to introduce the desired R1 group, affording the final STAT3 inhibitor.

Signaling Pathway: Inhibition of STAT3-mediated Transcription

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[5][8][9] JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to activate the transcription of target genes involved in cell survival and proliferation. The azetidine-based inhibitors directly bind to STAT3, preventing its dimerization and subsequent DNA binding.[6][7]

Caption: STAT3 signaling pathway and its inhibition.

Conclusion

This compound serves as a valuable and versatile building block in drug discovery, enabling the synthesis of conformationally constrained molecules with diverse biological activities. The case studies of FFA2 antagonists and STAT3 inhibitors highlight how the rigid azetidine-2-carboxamide scaffold can be effectively utilized to develop potent and selective drug candidates. The ability to fine-tune the properties of these molecules through systematic SAR studies, coupled with the three-dimensional diversity offered by the azetidine core, underscores the importance of this reagent in the modern medicinal chemist's toolbox. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the applications of this compound are poised to expand further into new and exciting areas of drug discovery.

References

- 1. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

CAS number and IUPAC name for Methyl Azetidine-2-carboxylate Hydrochloride.

An In-depth Technical Guide to Methyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key building block in pharmaceutical research and organic synthesis. The document covers its chemical identity, physical properties, and its significance in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a heterocyclic compound that exists in both racemic and enantiomerically pure forms. The presence of a stereocenter at the 2-position of the azetidine ring gives rise to (R) and (S) enantiomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Racemic Form | (S)-Enantiomer |

| IUPAC Name | methyl azetidine-2-carboxylate;hydrochloride[1] | methyl (2S)-azetidine-2-carboxylate;hydrochloride[2] |

| CAS Number | 162698-26-2[1][3][4][5][6] | 69684-69-1[2][7] |

| Molecular Formula | C5H10ClNO2[1][3] | C5H10ClNO2[2] |

| Molecular Weight | 151.59 g/mol [1][3][4] | 151.591 g/mol [7] |

| Synonyms | Methyl 2-azetidinecarboxylate hydrochloride, Azetidine-2-carboxylic acid methyl ester hydrochloride[3][4] | (S)-Methyl azetidine-2-carboxylate hydrochloride, Methyl L-azetidine-2-carboxylate hydrochloride[2][7] |

Table 2: Physical and Chemical Properties

| Property | Racemic Form | (S)-Enantiomer |

| Appearance | Pale yellow to brown hygroscopic solid[4] | - |

| Purity | ≥ 97% (HPLC)[4] | - |

| Storage Conditions | Store at 0-8°C[4] | - |

| InChI Key | FKHBGZKNRAUKEF-UHFFFAOYSA-N[1][6] | FKHBGZKNRAUKEF-WCCKRBBISA-N[2] |

| SMILES | COC(=O)C1CCN1.Cl[1] | COC(=O)[C@@H]1CCN1.Cl[2] |

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its strained four-membered ring makes it a versatile scaffold in medicinal chemistry.

General Synthesis Approach

While specific experimental protocols can vary, a general logical workflow for the synthesis of azetidine derivatives involves the formation of the azetidine ring followed by functional group manipulations. A common strategy involves the cyclization of a suitably substituted propane derivative.

Role in Drug Discovery and Development

Azetidine-2-carboxylic acid, the parent acid of the title compound, is a non-proteinogenic amino acid that can be misincorporated into proteins in place of proline.[8][9][10] This property makes its derivatives, such as this compound, valuable tools for creating peptide mimetics and other bioactive molecules.[4] The incorporation of the azetidine ring can impart unique conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

This compound is a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4] Its utility extends to biochemical research, where it is used in studies related to amino acid metabolism and protein synthesis.[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of azetidine and its derivatives can be found in the patent literature. One such process describes the preparation of azetidines by reacting a primary arylmethylamine with a propane derivative having leaving groups in the one and three positions, followed by deprotection via hydrogenolysis under acidic conditions to yield the acid salt of the azetidine.[11]

Example Deprotection Step via Hydrogenolysis:

-

The N-protected azetidine derivative is dissolved in a protic solvent such as methanol.

-

An equivalent amount of a mineral acid (e.g., hydrochloric acid) is added.

-

A hydrogenolysis catalyst, such as palladium on charcoal, is added to the mixture.

-

The mixture is subjected to hydrogen gas pressure (typically 20-150 psi) at a temperature of 20-150°C.

-

The reaction proceeds until the uptake of hydrogen gas ceases, which usually takes 1-3 hours.[11]

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the azetidine hydrochloride salt.

Safety Information

This compound is associated with certain hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

The logical relationship for handling this chemical safely can be visualized as follows:

References

- 1. This compound | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1) | C5H10ClNO2 | CID 13246224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:162698-26-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 162698-26-2 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

The Azetidine-2-Carboxylate Moiety: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine-2-carboxylate functional group, a four-membered heterocyclic amino acid analog of proline, has emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its inherent ring strain, conformational rigidity, and versatile reactivity make it a valuable building block for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of the azetidine-2-carboxylate core, with a focus on quantitative data and detailed experimental protocols to aid in its practical application.

Synthesis of the Azetidine-2-Carboxylate Core

The construction of the strained four-membered ring of azetidine-2-carboxylic acid and its derivatives requires specific synthetic strategies. The most common and effective methods involve intramolecular cyclization reactions. A prevalent approach is the base-promoted cyclization of γ-halo-α-amino acid derivatives.

A key intermediate in many synthetic routes is N-protected azetidine-2-carboxylic acid, with the tert-butoxycarbonyl (Boc) group being a common choice for nitrogen protection due to its stability and ease of removal.

General Synthetic Workflow for N-Boc-azetidine-2-carboxylic acid

Reactivity of the Azetidine-2-Carboxylate Functional Group

The reactivity of the azetidine-2-carboxylate moiety is dictated by three primary sites: the nitrogen atom, the carboxylic acid (or its derivative), and the strained azetidine ring itself.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to a variety of functionalizations, most notably N-acylation and N-alkylation. These reactions are crucial for introducing diverse substituents and for protecting the nitrogen during subsequent transformations.

Table 1: N-Acylation of Ethyl Azetidine-2-Carboxylate

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl chloride | Triethylamine | Dichloromethane | 0 to rt | 2 | 95 |

| Benzoyl chloride | Pyridine | Dichloromethane | 0 to rt | 3 | 92 |

| Boc-anhydride | DMAP | Acetonitrile | rt | 12 | 98 |

| Phenyl isocyanate | - | Toluene | 80 | 4 | 85 |

Reactions at the Carboxylate Group

The carboxylic acid functionality can be readily transformed into a variety of other functional groups. Esterification and amidation are the most common transformations, providing access to a wide array of derivatives for biological screening and further synthetic manipulation.

Table 2: Functionalization of N-Boc-Azetidine-2-Carboxylic Acid

| Reagent(s) | Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethanol, DCC, DMAP | Esterification | Dichloromethane | rt | 6 | 89 |

| Benzylamine, HOBt, EDC | Amidation | Dimethylformamide | rt | 12 | 85 |

| LiAlH₄ | Reduction to alcohol | Tetrahydrofuran | 0 to rt | 4 | 78 |

| Ethyl Chloroformate, NMM, then NaN₃ | Curtius Rearrangement | Acetone/Water | 0 to rt | 5 | 72 |

Ring-Opening Reactions

The inherent strain of the four-membered ring makes azetidine-2-carboxylates susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated by an electron-withdrawing group or by quaternization. This reactivity provides a powerful tool for the synthesis of functionalized γ-amino acids.

The regioselectivity of the ring-opening is a critical aspect, with the nucleophile typically attacking the less sterically hindered C4 position or the C2 position depending on the substitution pattern and the nature of the activating group on the nitrogen.

Table 3: Nucleophilic Ring-Opening of Activated Azetidine-2-Carboxylates

| N-Activating Group | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tosyl | Sodium azide | Dimethylformamide | 80 | 6 | 88 |

| Benzoyl | Thiophenol, K₂CO₃ | Acetonitrile | 60 | 4 | 91 |

| Boc | Benzylamine | Methanol | reflux | 24 | 65 |

| Methyl (quaternary salt) | Sodium cyanide | Dimethyl sulfoxide | 100 | 12 | 75 |

Experimental Protocols

Protocol 1: Synthesis of (S)-1-tert-butoxycarbonyl-azetidine-2-carboxylic acid

This protocol describes the N-protection of commercially available (S)-azetidine-2-carboxylic acid.

Materials:

-

(S)-Azetidine-2-carboxylic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

-

Sodium hydroxide (1.0 equiv)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (S)-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide and stir until the solid is completely dissolved.

-

Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.

Protocol 2: N-Acetylation of Ethyl (S)-azetidine-2-carboxylate

Materials:

-

Ethyl (S)-azetidine-2-carboxylate hydrochloride (1.0 equiv)

-

Acetyl chloride (1.2 equiv)

-

Triethylamine (2.5 equiv)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend ethyl (S)-azetidine-2-carboxylate hydrochloride in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine dropwise and stir for 15 minutes.

-

Add acetyl chloride dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-acetylated product.

Conclusion

The azetidine-2-carboxylate functional group is a versatile and highly valuable scaffold in organic synthesis and drug discovery. Its unique combination of conformational constraint and reactivity allows for the creation of a diverse range of molecular architectures. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is essential for harnessing its full potential in the development of novel therapeutics and other advanced materials. The provided data and protocols serve as a practical resource for researchers aiming to incorporate this privileged motif into their synthetic endeavors.

Unraveling the Intricacies: A Technical Guide to the Core Differences Between Azetidine-2-Carboxylic Acid and Proline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental distinctions between the proteinogenic amino acid L-proline and its non-proteinogenic analogue, azetidine-2-carboxylic acid (Aze). While structurally similar, the subtle difference in their cyclic structures—a five-membered pyrrolidine ring in proline versus a four-membered azetidine ring in Aze—gives rise to profound differences in their chemical properties, biological functions, and toxicological profiles. Understanding these differences is crucial for researchers in fields ranging from biochemistry and toxicology to drug development, where proline analogues are often investigated as therapeutic agents or pharmacological tools.

Structural and Physicochemical Disparities

The core differences between proline and azetidine-2-carboxylic acid originate from their distinct ring structures. The smaller, more strained four-membered ring of Aze leads to significant alterations in bond angles, conformational flexibility, and overall molecular geometry compared to the more stable five-membered ring of proline.

Table 1: Comparison of Structural and Physicochemical Properties

| Property | Azetidine-2-carboxylic Acid | L-Proline | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | C₅H₉NO₂ | [1] |

| Molar Mass | 101.105 g/mol | 115.13 g/mol | [1] |

| Ring Size | 4-membered (azetidine) | 5-membered (pyrrolidine) | [2] |

| Ring Pucker | More planar | More puckered (endo/exo conformations) | [2] |

| Conformational Flexibility | Generally more flexible in peptides | More conformationally restricted | [2][3] |

| Turn Preference in Peptides | Induces γ-turns | Induces β-turns | [2] |

| pKa (α-carboxyl group) | Not explicitly found | ~1.99 - 2.0 | [4] |

| pKa (α-amino group) | Not explicitly found | ~10.60 | [4] |

Biological and Toxicological Consequences of Structural Mimicry

Azetidine-2-carboxylic acid acts as a molecular mimic of proline, leading to its recognition by cellular machinery that normally processes proline. This mimicry is the foundation of its toxicity.

Misincorporation into Proteins

The primary mechanism of Aze's toxicity is its misincorporation into nascent polypeptide chains in place of proline during protein synthesis.[5] This is because prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding tRNA, can recognize and activate Aze, albeit with potentially different kinetics.[6] This misincorporation leads to the production of aberrant proteins with altered structures and functions.[1]

Disruption of Protein Structure and Function

The substitution of proline with Aze can have significant consequences for protein structure, particularly for proteins rich in proline, such as collagen.[3]

-

Collagen Destabilization: Proline and its hydroxylated form, hydroxyproline, are critical for the stability of the collagen triple helix. The incorporation of Aze, with its different conformational preferences, disrupts the stable triple-helical structure of collagen, making it less stable.[3] This can impair the integrity of connective tissues.

-

Altered Protein Folding: The presence of Aze can lead to protein misfolding, triggering cellular stress responses.[7] Peptides containing Aze are generally more flexible than their proline-containing counterparts, which can disrupt ordered polypeptide conformations.[3]

Induction of Cellular Stress

The accumulation of misfolded proteins due to Aze incorporation triggers the Unfolded Protein Response (UPR), a cellular stress response originating in the endoplasmic reticulum (ER).[7] The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to programmed cell death (apoptosis) if the stress is prolonged or severe.

Experimental Protocols for Differentiation

Distinguishing the effects of azetidine-2-carboxylic acid from proline requires specific experimental approaches. Below are outlines of key methodologies.

Western Blotting for ER Stress Markers

This protocol allows for the detection of key proteins involved in the UPR pathway.

-

Cell Culture and Treatment: Culture cells (e.g., HeLa, SH-SY5Y) in appropriate media. Treat cells with varying concentrations of azetidine-2-carboxylic acid for different time points. Include a positive control for ER stress (e.g., tunicamycin or thapsigargin) and an untreated control.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against UPR markers (e.g., anti-PERK, anti-phospho-PERK, anti-ATF6, anti-IRE1α, anti-BiP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein levels to a loading control such as β-actin or GAPDH.[8][9]

-

Circular Dichroism (CD) Spectroscopy for Collagen Thermal Stability

This method assesses the effect of azetidine-2-carboxylic acid on the thermal stability of the collagen triple helix.

-

Sample Preparation: Isolate collagen from cell culture or tissues treated with or without azetidine-2-carboxylic acid. Prepare collagen solutions in a suitable buffer (e.g., phosphate-buffered saline).

-

CD Spectrometer Setup:

-

Purge the instrument with nitrogen gas.

-

Use a quartz cuvette with a 1 mm path length.

-

Set the wavelength to monitor the change in the CD signal, typically around 221 nm for the collagen triple helix.

-

-

Thermal Denaturation:

-

Equilibrate the sample at a low temperature (e.g., 4°C).

-

Increase the temperature at a controlled rate (e.g., 0.5°C/min).

-

Record the CD signal as a function of temperature.

-

-

Data Analysis:

Mass Spectrometry for Detection of Azetidine-2-Carboxylic Acid Misincorporation

This protocol provides direct evidence of Aze incorporation into proteins.

Conclusion

The key differences between azetidine-2-carboxylic acid and proline are a direct consequence of the smaller, more strained four-membered ring of Aze. This structural deviation leads to altered physicochemical properties, resulting in its misincorporation into proteins, disruption of protein structure and function—most notably that of collagen—and the induction of cellular stress pathways. For researchers and drug development professionals, a thorough understanding of these differences is paramount for interpreting experimental results, designing novel therapeutic strategies that may target proline-dependent processes, and assessing the toxicological risks of proline analogues. The experimental methodologies outlined in this guide provide a framework for the robust investigation of the distinct biological effects of these two imino acids.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and structure determination of prolyl‐tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bitesizebio.com [bitesizebio.com]

- 11. health.uconn.edu [health.uconn.edu]

Methodological & Application

Application Note and Protocol: Synthesis of Methyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Methyl Azetidine-2-carboxylate Hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves the esterification of Azetidine-2-carboxylic acid using thionyl chloride in methanol. This method is efficient and results in the direct formation of the hydrochloride salt of the methyl ester. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Azetidine-containing compounds are of significant interest in pharmaceutical research due to their unique structural and conformational properties, which can impart favorable pharmacological profiles. This compound serves as a key intermediate for the synthesis of more complex molecules, including novel therapeutic agents. The following protocol outlines a reliable and reproducible method for its preparation from commercially available Azetidine-2-carboxylic acid.

Reaction Scheme